CB1 inverse agonist 1, also referred to as JM-00266, is a novel compound designed to target the cannabinoid receptor 1 (CB1R), which is implicated in various metabolic disorders, particularly obesity. This compound was developed to function as a selective inverse agonist with limited permeability across the blood-brain barrier, aiming to mitigate central nervous system side effects associated with earlier CB1 antagonists like Rimonabant. The focus on peripheral action allows for potential therapeutic applications without the psychological effects that have hindered previous compounds.
CB1 inverse agonist 1 is classified under cannabinoid receptor antagonists, specifically targeting the CB1 subtype of cannabinoid receptors. This classification is significant due to the receptor's role in regulating metabolic processes and appetite. The development of JM-00266 stems from a need for safer alternatives to Rimonabant, which was withdrawn from the market due to adverse psychiatric effects. The compound is synthesized to exhibit high selectivity for CB1R while minimizing interactions with other receptors, particularly those in the central nervous system.
The synthesis of CB1 inverse agonist 1 involves several strategic modifications to the Rimonabant structure to enhance its pharmacokinetic profile. Key methods include:
These synthetic strategies aim to create a compound that can effectively act on peripheral CB1 receptors without significant central effects, thereby enhancing its therapeutic potential for treating obesity and related metabolic disorders .
The molecular structure of CB1 inverse agonist 1 can be characterized by its specific functional groups that enhance its interaction with CB1R. Key structural features include:
The compound exhibits a calculated molecular weight and specific three-dimensional conformation conducive to its inverse agonist activity .
The synthesis of CB1 inverse agonist 1 involves several chemical reactions, including:
These reactions are crucial for developing a compound that meets the desired pharmacological profile while ensuring high purity necessary for further testing .
CB1 inverse agonist 1 functions by binding to the CB1 receptor and inducing an inverse agonist effect, which stabilizes the inactive conformation of the receptor. This action leads to:
In experimental settings, JM-00266 has shown a dose-dependent increase in cyclic adenosine monophosphate production in HEK293T cells transfected with CB1R, confirming its role as an inverse agonist .
The physical and chemical properties of CB1 inverse agonist 1 include:
CB1 inverse agonist 1 holds promise for several scientific applications:
The ongoing research into this compound aims to elucidate its full therapeutic potential while addressing safety concerns associated with earlier cannabinoid receptor antagonists .
Cannabinoid Receptor 1 exhibits inherent conformational plasticity, sampling both active (R) and inactive (R) states even in the absence of endogenous ligands. This equilibrium enables basal signaling activity through G protein coupling under physiological conditions. Inverse agonists preferentially bind to and stabilize the inactive conformation (R), shifting the equilibrium away from R and thereby suppressing constitutive receptor activity. This negative intrinsic activity fundamentally distinguishes inverse agonists from neutral antagonists, which merely block agonist binding without altering the R-R* equilibrium [3] [7].
Biochemical characterization using radioligand binding assays demonstrates that only approximately 11.6-18.3% of Cannabinoid Receptor 1 receptors exist in the active state (R) in naive brain tissue, as determined by differential binding of [(³H)CP55,940] (R-selective) versus [(³H)SR141716A] (recognizes both R and R*) in rodent and canine models. Inverse agonists like rimonabant (SR141716A), AM251, and AM281 bind with similar nanomolar affinity to both states but thermodynamically favor stabilization of the inactive conformation. This stabilization manifests experimentally as inhibition of basal guanosine 5'-O-[gamma-thio]triphosphate binding in neuronal membranes and enhanced neurotransmitter release in neuronal preparations – effects opposite to those produced by agonists [3] [7].
Structural biology reveals that inverse agonist binding enforces specific intramolecular constraints within Cannabinoid Receptor 1. Key features include:
Table 1: Key Conformational Features Differentiating Cannabinoid Receptor 1 States
Structural Feature | Inactive State (Inverse Agonist Bound) | Active State (Agonist Bound) |
---|---|---|
TM6 Position | Inward tilt, occludes G protein site | Outward shift, opens G protein site |
Twin Toggle Switch (Phe200/Trp356) | "trp-in" conformation | "trp-out" conformation |
Ionic Lock (Arg³.⁵⁰-Asp⁶.³⁰) | Stabilized | Disrupted |
Orthosteric Pocket Volume | Larger (~1,400 ų) | Smaller (~750 ų, ~53% reduction) |
Inverse agonists bind the orthosteric site of Cannabinoid Receptor 1 – the same deep, hydrophobic pocket within the transmembrane bundle (predominantly involving Transmembrane Helices 2, 3, 5, 6, and 7) occupied by endogenous agonists and antagonists. However, they form distinct interaction networks that favor stabilization of the inactive receptor conformation. High-resolution structural studies (X-ray crystallography and cryo-EM) of complexes with inverse agonists like taranabant, AM6538, and MRI-1891 reveal characteristic binding motifs [1] [5] [10].
The prototypical "four-arm" pharmacophore of high-affinity inverse agonists features:
Peripherally restricted inverse agonists (e.g., MRI-1867, MRI-1891, JD5037) incorporate strategically positioned polar functionalities (e.g., morpholine, piperazine, tetrahydrofuran rings) while maintaining high affinity. Cryo-EM structures demonstrate that these polar groups project toward extracellular loop 2 and the N-terminal region, forming water-mediated hydrogen bonds without compromising deep hydrophobic contacts within the orthosteric pocket. This preserves affinity while reducing blood-brain barrier permeability, exemplifying structure-based design exploiting orthosteric site plasticity [1] [9].
Molecular dynamics simulations and binding free energy calculations (Molecular Mechanics Poisson-Boltzmann Surface Area method) highlight crucial energetic contributions driving inverse agonist binding:
Table 2: Key Residues Involved in Orthosteric Binding of Cannabinoid Receptor 1 Inverse Agonists
Transmembrane Helix/Region | Key Residues | Interaction Type with Inverse Agonists |
---|---|---|
Transmembrane Helix 2 | Valine 186².⁵⁷, Serine 190².⁶¹ | Hydrophobic packing, van der Waals contacts |
Transmembrane Helix 3 | Phenylalanine 192³.²⁵, Phenylalanine 200³.³⁶, Lysine 192³.²⁸ | π-π stacking, hydrophobic contacts, hydrogen bonding/salt bridge |
Transmembrane Helix 5 | Tryptophan 279⁵.⁴³ | Hydrophobic interactions |
Transmembrane Helix 6 | Tryptophan 356⁶.⁴⁸, Leucine 359⁶.⁵¹ | π-π stacking, hydrophobic contacts, halogen bonding |
Transmembrane Helix 7 | Tyrosine 397⁷.³⁵, Serine 383⁷.³⁹ | Hydrophobic packing, hydrogen bonding |
Extracellular Loop 2/N-terminus | Aspartic Acid 176ᴱᶜʟ², Lysine ¹ᴺᵀ | Water-mediated hydrogen bonds (peripherally restricted ligands) |
Allosteric modulators can influence inverse agonist efficacy and kinetics. While this section focuses on orthosteric mechanisms, it is noteworthy that certain negative allosteric modulators (e.g., Org27569, PSNCBAM-1) bind to a distinct pocket near the intracellular interface of Transmembrane Helices 1, 2, and 7 and extracellular loop 1. These can enhance binding affinity of orthosteric inverse agonists and further suppress basal signaling, suggesting potential cooperativity between allosteric and orthosteric sites in stabilizing inactive states [6].
The differential ability of inverse agonists to stabilize inactive receptor conformations over active states arises from their precise molecular fit within the orthosteric pocket and the propagation of conformational changes throughout the receptor. Comparative structural biology and molecular dynamics simulations provide high-resolution insights into this selective stabilization.
Orthosteric Pocket Accommodation: Inverse agonists possess bulkier, more rigid scaffolds compared to agonists. This steric profile is incompatible with the constricted orthosteric pocket characteristic of the active Cannabinoid Receptor 1 state. Active-state structures bound to agonists like AM11542 or AM841 reveal a ~53% reduction in orthosteric pocket volume (from ~1,400 ų to ~750 ų) due to inward shifts of Transmembrane Helix 1 and Transmembrane Helix 2 and extracellular loop rearrangements. Inverse agonists like taranabant or MRI-1891 maintain the pocket in an expanded, inactive-like conformation through steric hindrance – specifically by preventing the inward movement of Transmembrane Helix 1 and Transmembrane Helix 2 and stabilizing a wider extracellular opening [1] [5] [10].
Intracellular Water Network Disruption: A critical mechanistic distinction lies in the hydration patterns near the G protein-coupling interface. Molecular dynamics simulations reveal that agonist binding facilitates formation of a continuous water network ("water channel") connecting the orthosteric pocket to the intracellular G protein-binding site. This water channel facilitates the outward movement of Transmembrane Helix 6 required for activation. Inverse agonists like taranabant disrupt this network, resulting in a dehydrated intracellular environment incompatible with G protein binding and stabilizing the ionic lock between Arginine ³.⁵⁰ and Aspartate ⁶.³⁰ [5] [10].
Propagation of Conformational Changes: Differential ligand engagement propagates structural changes across the receptor:
Table 3: Impact of Inverse Agonist Binding on Intracellular Water Networks and Signaling Protein Recruitment
Parameter | Inverse Agonist Bound (Inactive State) | Agonist Bound (Active State) |
---|---|---|
Intracellular Water Penetration | Reduced (~30-40% fewer water molecules) | Significantly increased |
Ionic Lock (Arg³.⁵⁰-Asp⁶.³⁰) | Intact, stabilized by hydrophobic environment | Disrupted, solvated |
Transmembrane Helix 6 Outward Movement | ≤ 1 Å | ≥ 6 Å |
β-arrestin Recruitment | Suppressed (MRI-1891: biased inhibition) | Promoted |
Gαi Protein Coupling | Disrupted | Stable complex formed |
Biased Inverse Agonism: Recent studies reveal that not all inverse agonists uniformly suppress Cannabinoid Receptor 1 signaling pathways. MRI-1891 (INV-202/monlunabant) exhibits biased inhibition, suppressing β-arrestin signaling with significantly higher potency (orders of magnitude) compared to its inhibition of Gi-mediated signaling. Molecular dynamics simulations trace this bias to specific ligand-receptor interactions: MRI-1891's unique polar extensions engage Transmembrane Helix 2 and the proximal N-terminus, propagating conformational changes through the receptor core that preferentially destabilize β-arrestin coupling interfaces at the intracellular face. This highlights how structural nuances in inverse agonist binding can translate to functionally selective therapeutic outcomes [1] [8].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1